An In-depth Technical Guide to p-Menthane Hydroperoxide: Chemical Structure, Properties, and Applications for Researchers
An In-depth Technical Guide to p-Menthane Hydroperoxide: Chemical Structure, Properties, and Applications for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of p-Menthane (B155814) hydroperoxide (PMHP), a versatile organic peroxide. The document details its chemical structure, physicochemical properties, synthesis, and applications, with a particular focus on aspects relevant to research and development. Safety and handling protocols are also extensively covered to ensure its proper use in a laboratory setting.
Chemical Structure and Identification
p-Menthane hydroperoxide is an organic hydroperoxide featuring a p-menthane skeleton. The hydroperoxy group is attached to the tertiary carbon of the isopropyl group. Its IUPAC name is 1-(2-hydroperoxypropan-2-yl)-4-methylcyclohexane.[1]
Physicochemical Properties
p-Menthane hydroperoxide is a colorless to pale yellow liquid.[1][2] A summary of its key physical and chemical properties is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀O₂ | [2][3] |
| Molecular Weight | 172.26 g/mol | [1][2][4] |
| CAS Number | 80-47-7; 26762-92-5 | [2][3][5][6][7][8] |
| Appearance | Colorless to pale yellow liquid | [2][5][7][9][10] |
| Density | 0.910 - 0.96 g/cm³ at 15.5-20 °C | [1][2][5][8] |
| Flash Point | Approximately 53-127 °F (12-53 °C) | [2][11] |
| Boiling Point | 255.8 °C at 760 mmHg | [8] |
| Solubility | Insoluble in water; soluble in most organic solvents | [2][10][11][12] |
| Vapor Pressure | 0.00242 mmHg at 25 °C | [8] |
| Refractive Index | 1.450 - 1.480 at 20 °C | [5][8][9][10] |
| Active Oxygen Content | 4.65 - 5.21% | [4][5][10] |
| Purity | Typically 50.0 - 56.0% | [4][5] |
| Self-Accelerating Decomposition Temperature (SADT) | 80 °C | [4] |
Experimental Protocols
Synthesis of p-Menthane Hydroperoxide
The industrial synthesis of p-Menthane hydroperoxide is primarily achieved through the aerobic oxidation of p-menthane.[2] For a laboratory setting, a similar procedure can be followed.
Objective: To synthesize p-Menthane hydroperoxide via the catalyzed oxidation of p-menthane.
Materials:
-
p-Menthane (substrate)
-
Metalloporphyrin catalyst (e.g., manganese or iron porphyrins)[2]
-
Oxygen or compressed air source
-
Reaction vessel equipped with a gas inlet, stirrer, and temperature control
-
Solvent for purification (e.g., isododecane for dilution)[2]
-
Apparatus for iodometric titration (for monitoring peroxide content)
Procedure:
-
Charge the reaction vessel with p-menthane.
-
Add a catalytic amount of the chosen metalloporphyrin.
-
Heat the mixture to a moderate temperature (e.g., 40-60 °C).[2] For higher yields, a temperature of around 120 °C for approximately 5 hours may be optimal.[2]
-
Introduce a controlled flow of oxygen or air into the reaction mixture with vigorous stirring to ensure efficient gas-liquid mixing.
-
Monitor the progress of the reaction by periodically taking aliquots and determining the peroxide content using iodometric titration.
-
Once the desired peroxide concentration is reached, stop the gas flow and cool the reaction mixture.
-
The crude product can be purified by solvent extraction or distillation. Given its insolubility in water, washing with water can help remove water-soluble impurities.[2] The final product is often supplied as a solution diluted with a solvent like isododecane.[2]
Application in Emulsion Polymerization
p-Menthane hydroperoxide is widely used as a radical initiator for emulsion polymerizations, particularly for monomers like styrene (B11656) and acrylates.[2]
Objective: To initiate the emulsion polymerization of a monomer (e.g., styrene) using p-Menthane hydroperoxide.
Materials:
-
Monomer (e.g., styrene)
-
p-Menthane hydroperoxide (initiator)
-
Surfactant (e.g., sodium dodecyl sulfate)
-
Deionized water
-
Reaction vessel with a stirrer, condenser, nitrogen inlet, and temperature control
Procedure:
-
Prepare an aqueous solution of the surfactant in the reaction vessel.
-
Purge the system with nitrogen to remove oxygen, which can inhibit radical polymerization.
-
Add the monomer to the aqueous surfactant solution with stirring to form an emulsion.
-
Heat the emulsion to the desired reaction temperature. The decomposition rate of PMHP is temperature-dependent, influencing the initiation rate.
-
Introduce the p-Menthane hydroperoxide to the heated emulsion to initiate polymerization. The PMHP will thermally decompose to generate free radicals.
-
Maintain the reaction at the set temperature and continue stirring. The progress of the polymerization can be monitored by measuring the consumption of the monomer or the increase in the solid content of the emulsion.
-
Once the desired conversion is achieved, the reaction can be terminated by cooling and adding a radical scavenger if necessary.
Mechanism of Action: Free Radical Generation
The primary function of p-Menthane hydroperoxide as a polymerization initiator stems from its ability to generate free radicals upon thermal decomposition.[2] The relatively weak oxygen-oxygen single bond in the hydroperoxide group cleaves homolytically when heated, yielding two radical species: a p-menthane-alkoxy radical and a hydroxyl radical. These highly reactive radicals then initiate the polymerization chain reaction by adding to a monomer unit.
Biological Activity and Relevance to Drug Development
While the primary application of p-Menthane hydroperoxide is in industrial polymer chemistry, there is emerging interest in its biological activities. Research has indicated that PMHP exhibits antioxidant properties.[2] One study highlighted its potential use in pharmaceutical formulations to enhance oxidative stability without compromising the bioactivity of the active ingredients.[2]
The cytotoxic effects of various p-menthane derivatives have been investigated, suggesting that the p-menthane backbone can be a scaffold for developing new therapeutic agents. However, specific studies on the direct interaction of p-Menthane hydroperoxide with cellular signaling pathways are limited. Its inherent ability to generate free radicals suggests that it could modulate redox-sensitive signaling pathways within a cell, although this requires further investigation. For drug development professionals, the interest in PMHP may lie in its potential as a precursor for the synthesis of other functionalized p-menthane derivatives or in its use as a tool to induce controlled oxidative stress in in vitro models.
Safety and Handling
p-Menthane hydroperoxide is a hazardous substance and must be handled with appropriate safety precautions.
Hazard Summary:
-
Organic Peroxide (Type D): Heating may cause a fire or explosion.[1][2]
-
Strong Oxidizing Agent: Can react violently with combustible and reducing materials.[2][11]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Wear chemical-resistant gloves and protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or with a respirator if inhalation risk is high.
Storage and Handling:
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4]
-
Keep away from incompatible materials such as acids, bases, reducing agents, and heavy metals.[4]
-
Store in the original container and keep it tightly closed.
-
Avoid shock and friction.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and water. Seek medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Logical Relationships and Experimental Workflows
The synthesis and application of p-Menthane hydroperoxide follow a logical workflow that can be visualized.
References
- 1. p-Menthane hydroperoxide | C10H20O2 | CID 6644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. p-Menthane Hydroperoxide (PMHP) [benchchem.com]
- 3. Songyuan biotech|Hunan Songyuan Biotech Co., Ltd. [songyuanbiotech.com]
- 4. p-Menthane hydroperoxide (PMHP), 80-47-7 | Polymerization initiator [polymerization-chem.com]
- 5. p-Menthane Hydroperoxide [sunyuanbiotech.cn]
- 6. P-MENTHANE 8-HYDROPEROXIDE | CAS 80-47-7 26762-92-5 [matrix-fine-chemicals.com]
- 7. Hunan Songyuan Chemical Co., Ltd--p-menthane|p-Menthane Hydroperoxide|Pinane Hydroperoxide [sunyuanchem.com]
- 8. P-MENTHANE-8-HYDROPEROXIDE | 80-47-7 [chemnet.com]
- 9. cadenzachem.com [cadenzachem.com]
- 10. zxchem.com [zxchem.com]
- 11. P-MENTHANE HYDROPEROXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. p-Menthane Hydroperoxide Cas No: 80-47-7;26762-92-5 of China Manufacturer [zxchem.com]
